Electrophilic Addition Regioselectivity: HCl Addition Divergent Product Outcomes
In reaction with one equivalent of HCl, 2,3-dimethyl-1,3-pentadiene and its positional isomer 2,4-dimethyl-1,3-pentadiene yield distinct major products due to differential carbocation stabilization pathways. The 2,3-isomer yields 2-chloro-2,4-dimethylpentane as the major product, whereas the 2,4-isomer yields 3-chloro-2,2-dimethylpentane [1]. Under thermodynamic control, the 2,3-isomer favors the 1,4-addition product with four alkyl groups bonded to sp² carbons, maximizing alkene stability .
| Evidence Dimension | Major product of HCl addition (one equivalent) |
|---|---|
| Target Compound Data | 2-chloro-2,4-dimethylpentane (Product A) |
| Comparator Or Baseline | 2,4-dimethyl-1,3-pentadiene: 3-chloro-2,2-dimethylpentane (Product B) |
| Quantified Difference | Distinct constitutional isomer products; 1,4-addition favored thermodynamically for target compound |
| Conditions | One equivalent HCl, standard addition conditions |
Why This Matters
This product divergence demonstrates that the 2,3- vs. 2,4-substitution pattern dictates electrophilic addition regiochemistry, making the compounds non-interchangeable for derivatization where regiospecificity matters.
- [1] Montgomery Advertiser Careers. HCl reacts with 2,3-dimethyl-1,3-pentadiene and 2,4-dimethyl-1,3-pentadiene. https://careers.montgomeryadvertiser.com/question/40174170.html View Source
